molecular formula C7H14N2O B111767 (R)-N-(Piperidin-3-yl)acetamide CAS No. 1286317-53-0

(R)-N-(Piperidin-3-yl)acetamide

Cat. No.: B111767
CAS No.: 1286317-53-0
M. Wt: 142.2 g/mol
InChI Key: BCXSCZDWARFWAW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(Piperidin-3-yl)acetamide: is an organic compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (R)-N-(Piperidin-3-yl)acetamide typically begins with piperidine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually around 0-5°C, to prevent side reactions.

    Procedure: Piperidine is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the process is scaled up using larger reactors and automated systems to control temperature and reaction time.

    Purification: Industrial methods often involve continuous purification processes, such as distillation or extraction, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (R)-N-(Piperidin-3-yl)acetamide can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: (R)-N-(Piperidin-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.

    Biological Studies: It is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Industry:

    Material Science: The compound is explored for its use in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Binding Sites: (R)-N-(Piperidin-3-yl)acetamide interacts with specific receptors or enzymes in biological systems.

    Pathways: It may modulate pathways related to pain and inflammation by interacting with neurotransmitter receptors or enzymes involved in inflammatory processes.

Comparison with Similar Compounds

    N-[(3S)-piperidin-3-yl]acetamide: A stereoisomer with different spatial arrangement.

    N-methylpiperidine: A structurally similar compound with a methyl group instead of an acetamide group.

Uniqueness:

    Stereochemistry: The (3R) configuration provides specific interactions with biological targets, which can result in different pharmacological profiles compared to its (3S) counterpart.

    Functional Group: The acetamide group offers unique reactivity and binding properties compared to other functional groups like methyl or ethyl.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSCZDWARFWAW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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